1-(2-Fluorophenyl)naphthalene
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Overview
Description
1-(2-Fluorophenyl)naphthalene is an organic compound with the molecular formula C16H11F It consists of a naphthalene ring substituted with a fluorophenyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)naphthalene can be synthesized through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . Another method is the Friedel-Crafts reaction, where an aryl fluoride reacts with an aromatic compound in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products: The major products formed from these reactions include fluorinated naphthalenes, hydro derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
1-(2-Fluorophenyl)naphthalene has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)naphthalene involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
1-Phenyl naphthalene: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorophenyl naphthalene: The fluorine atom is positioned differently, affecting its chemical behavior.
1-(2-Chlorophenyl)naphthalene: Substitution with chlorine instead of fluorine alters its reactivity and applications.
Uniqueness: The fluorine atom enhances the compound’s stability, reactivity, and ability to participate in various chemical reactions, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C16H11F |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
1-(2-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H11F/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |
InChI Key |
XUTVPUGWMPRSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3F |
Origin of Product |
United States |
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